N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide
Description
N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, thiadiazole, triazole, and nitrobenzamide, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N8O5S2 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H22N8O5S2/c1-13-8-9-15(10-17(13)31(34)35)21(33)24-11-19-27-29-23(30(19)16-6-4-5-7-18(16)36-3)37-12-20(32)25-22-28-26-14(2)38-22/h4-10H,11-12H2,1-3H3,(H,24,33)(H,25,28,32) |
InChI Key |
ZZALFPLHOWTZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the methoxyphenyl and thiadiazole groups through nucleophilic substitution reactions. The final step involves the coupling of the triazole derivative with 4-methyl-3-nitrobenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl or thiadiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the sulfur atom results in sulfoxides or sulfones, while reduction of the nitro group yields amines.
Scientific Research Applications
N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
N-{[4-(2-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
